[(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride
Description
Chirality: The compound is chiral due to the (2R)-configuration, which influences its biological activity and synthetic applications . Availability: Sold in quantities ranging from 50 mg to 5 g at 95% purity, priced between $141 (50 mg) and $1,653 (5 g) .
This secondary amine hydrochloride features a methoxy group and methylamine substituent on a chiral propan-2-yl backbone. Its structural simplicity and chirality make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision.
Properties
IUPAC Name |
(2R)-1-methoxy-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYXAQXNFQRBH-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955399-17-4 | |
| Record name | [(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of ®-1-methoxypropan-2-ol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:
Starting Materials: ®-1-methoxypropan-2-ol and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Product Isolation: The resulting product is isolated by crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methoxypropan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
(2R)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride
Molecular Formula: C₁₀H₁₆ClNO Molecular Weight: 209.69 g/mol CAS: Not explicitly stated but referenced in . Key Differences:
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride
Molecular Formula: C₁₈H₂₄ClNO₂ Molecular Weight: 321.84 g/mol CAS: 50505-66-3 . Key Differences:
2-Phenyl-1-propanamine Hydrochloride
Molecular Formula : C₉H₁₄ClN
Molecular Weight : 171.67 g/mol
CAS : 20388-87-8 .
Key Differences :
- Structure : Features a phenyl group instead of methoxy and methylamine groups.
- Applications : Marketed for industrial and distribution-level applications, with consumption data tracked from 1997–2046 .
Pharmacological and Mechanistic Comparisons
Anti-Inflammatory Activity of Related Amine Derivatives
- Inhibition of NF-κB and MAPK pathways.
- Dose-dependent suppression of NO and PGE₂ production in RAW 264.7 macrophages. This suggests that chiral amine hydrochlorides with methoxy groups may share mechanistic pathways, though specific data for the target compound are lacking .
Comparison with Pexidartinib Hydrochloride
Molecular Formula : C₂₀H₁₆ClF₃N₆
Molecular Weight : 456.8 g/mol
CAS : Referenced in .
Key Differences :
- Structure : A polyaromatic kinase inhibitor with pyridine and trifluoromethyl groups.
- Applications: FDA-approved for tenosynovial giant cell tumor (TGCT), highlighting how structural complexity correlates with therapeutic specificity .
Market and Regulatory Considerations
Biological Activity
(2R)-1-methoxypropan-2-ylamine hydrochloride, a chiral amine compound, has garnered attention for its diverse biological activities. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H13ClN
- SMILES : CC(COC)NC
- InChIKey : BIJHOXVSOJUIPD-UHFFFAOYSA-N
The compound's chiral nature allows it to exhibit unique interactions with biological receptors and enzymes, influencing its pharmacological properties.
(2R)-1-methoxypropan-2-ylamine hydrochloride acts primarily as a ligand for various receptors and enzymes. Its mechanism of action involves:
- Enzyme Modulation : The compound can act as either an agonist or antagonist at specific enzymatic pathways, affecting metabolic processes.
- Binding Affinity : Studies indicate that it possesses a significant binding affinity for certain biological targets, which is crucial for its potential therapeutic effects.
Biological Activity Overview
Research has highlighted several key areas where (2R)-1-methoxypropan-2-ylamine hydrochloride demonstrates biological activity:
- Enzyme Interactions : The compound has been studied for its ability to inhibit or activate specific enzymes, which may have implications in drug development.
- Receptor Binding : Its selective interaction with receptors makes it a candidate for further exploration in pharmacology.
- Therapeutic Potential : There is ongoing research into its use for treating conditions linked to metabolic dysregulation and other diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of (2R)-1-methoxypropan-2-ylamine hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S)-1-Methoxypropan-2-amine | C5H13N | Enantiomer with different biological activity |
| 1-Methoxypropan-2-amine | C4H11NO | Racemic mixture containing both enantiomers |
| (1-Methoxypropan-2-yl)(methyl)amine | C5H13ClN | Lacks chirality; different reactivity profile |
The chiral configuration of (2R)-1-methoxypropan-2-ylamine hydrochloride contributes to its distinct biological activities compared to its enantiomers and racemic mixtures.
Case Studies and Research Findings
Recent studies have investigated the biological activity of (2R)-1-methoxypropan-2-ylamine hydrochloride in various contexts:
- Cancer Research : Preliminary findings suggest that compounds similar to (2R)-1-methoxypropan-2-ylamine hydrochloride exhibit anti-cancer properties by selectively targeting cancer cells while sparing healthy tissues. This selectivity is crucial for developing effective cancer therapies .
- Metabolic Disorders : Research indicates potential applications in treating metabolic disorders through the modulation of specific pathways influenced by this compound. Its ability to interact with metabolic enzymes positions it as a candidate for further investigation in this area.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-1-methoxypropan-2-ylamine hydrochloride while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a chiral precursor (e.g., (2R)-1-methoxypropan-2-ol) with methylamine under controlled conditions to retain stereochemistry. After amine formation, hydrochloric acid is introduced to precipitate the hydrochloride salt. Key steps include using anhydrous solvents, low temperatures to minimize racemization, and chiral catalysts if necessary. Characterization via polarimetry or chiral HPLC ensures enantiomeric purity .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of (2R)-1-methoxypropan-2-ylamine hydrochloride?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- NMR Spectroscopy : H and C NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm configuration.
- Polarimetry : Measures optical activity to verify enantiomeric excess.
- Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO, MW 139.63) .
Q. How does the chiral center in (2R)-1-methoxypropan-2-ylamine hydrochloride influence its biological interactions?
- Methodological Answer : The (2R) configuration affects receptor binding affinity and metabolic stability. For example, enantioselective interactions with enzymes (e.g., monoamine oxidases) can be studied using kinetic assays. Comparative studies with the (2S) enantiomer via competitive inhibition experiments or molecular docking simulations highlight stereospecificity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to achieve higher enantiomeric excess in the synthesis of (2R)-1-methoxypropan-2-ylamine hydrochloride?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures reduce racemization (e.g., 0–5°C).
- Chiral Auxiliaries : Use (R)-proline derivatives to stabilize intermediates.
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination.
- Process Monitoring : Real-time HPLC tracking allows adjustments to reaction parameters (pH, solvent polarity) .
Q. What strategies resolve contradictions in stereochemical assignments observed in derivatives of (2R)-1-methoxypropan-2-ylamine hydrochloride?
- Methodological Answer :
- X-ray Crystallography : Provides definitive structural confirmation of the chiral center.
- Vibrational Circular Dichroism (VCD) : Detects absolute configuration via infrared spectroscopy.
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).
- Synthetic Replication : Reproduce derivatives under strictly controlled conditions to rule out experimental artifacts .
Q. How can computational modeling predict the reactivity and stability of (2R)-1-methoxypropan-2-ylamine hydrochloride under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states at different pH levels (e.g., pKa prediction via COSMO-RS).
- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis or oxidation reactions.
- Solubility Prediction : Use software like ACD/Labs to assess salt stability in aqueous buffers.
- Validation : Correlate computational results with experimental stability assays (e.g., accelerated degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
